molecular formula C11H9F3O3 B034573 Ethyl (3-Trifluoromethylphenyl)glyoxylate CAS No. 110193-60-7

Ethyl (3-Trifluoromethylphenyl)glyoxylate

Cat. No.: B034573
CAS No.: 110193-60-7
M. Wt: 246.18 g/mol
InChI Key: OYMTUYSGHGBXRS-UHFFFAOYSA-N
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Description

Ethyl (3-Trifluoromethylphenyl)glyoxylate is an organic compound with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a glyoxylate ester. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3-Trifluoromethylphenyl)glyoxylate can be synthesized through several synthetic routes. One common method involves the reaction of 3-trifluoromethylbenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium(II) acetate. The reaction proceeds via a diazo coupling mechanism, resulting in the formation of the desired glyoxylate ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-Trifluoromethylphenyl)glyoxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl (3-Trifluoromethylphenyl)glyoxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (3-Trifluoromethylphenyl)glyoxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biochemical assays and drug development. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Ethyl (3-Trifluoromethylphenyl)glyoxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group with the glyoxylate ester, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl (3-Trifluoromethylphenyl)glyoxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships, and various biological effects supported by research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the condensation of ethyl glyoxylate with 3-trifluoromethylphenyl derivatives. The synthesis often requires careful control of reaction conditions to ensure high yields and purity of the product.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, highlighting its potential as an antibacterial and anticancer agent. Below are key findings from various research efforts:

Antibacterial Activity

  • Mechanism of Action : this compound exhibits inhibitory effects on specific bacterial enzymes, particularly those involved in nucleotide synthesis, such as flavin-dependent thymidylate synthase (FDTS). This enzyme is crucial for bacterial survival and is absent in human cells, making it a selective target for antibiotic development .
  • In Vitro Studies : In vitro assays demonstrated that compounds derived from glyoxylate frameworks showed significant inhibition against pathogenic bacteria, including strains of Mycobacterium tuberculosis. For instance, certain analogs achieved up to 76% inhibition at concentrations of 200 µM .

Anticancer Activity

  • Cell Line Studies : The compound has been tested against various cancer cell lines, showing promising results in reducing cell viability. In particular, derivatives have been noted for their ability to induce apoptosis in human neuroblastoma cells (SH-SY5Y) and colorectal adenocarcinoma cells (LS-180) .
  • Mechanistic Insights : The anticancer effects are attributed to the compound's ability to induce oxidative stress and modulate key signaling pathways associated with cell proliferation and survival. Specifically, it was found to enhance the expression of p-glycoprotein, which is involved in drug resistance mechanisms .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineInhibition (%) at 200 µMReference
AntibacterialMycobacterium tuberculosis76%
AnticancerSH-SY5Y (Neuroblastoma)Significant reduction
AnticancerLS-180 (Colorectal Cancer)Significant reduction

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on a series of glyoxylate derivatives demonstrated that modifying substituents on the aromatic ring significantly influenced antibacterial potency. The introduction of trifluoromethyl groups enhanced lipophilicity and cellular uptake, leading to improved inhibition rates against M. tuberculosis .
  • Case Study on Anticancer Properties : In a comparative study assessing various compounds for neuroprotective effects, this compound was noted for its ability to quench reactive oxygen species (ROS) effectively, thereby protecting neuronal cells from oxidative damage. This property was linked to its structural features that facilitate interaction with free radicals .

Properties

IUPAC Name

ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-2-17-10(16)9(15)7-4-3-5-8(6-7)11(12,13)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMTUYSGHGBXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379022
Record name Ethyl oxo[3-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110193-60-7
Record name Ethyl α-oxo-3-(trifluoromethyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110193-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl oxo[3-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 110193-60-7
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